![molecular formula C12H14ClNO4 B075432 Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 1149-42-4](/img/structure/B75432.png)

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, commonly known as Chlorfenapyr, is a pesticide that belongs to the pyrrole class of chemicals. It is used to control a wide range of pests, including mites, thrips, and aphids, in various crops. Chlorfenapyr is known for its unique mode of action, which makes it an effective and reliable pesticide in the agriculture industry.

Mécanisme D'action

Chlorfenapyr works by disrupting the energy production process in the cells of pests. It is converted into an active metabolite, which inhibits the activity of the mitochondrial electron transport chain, leading to a decrease in ATP production. This results in the death of the pests due to starvation.

Effets Biochimiques Et Physiologiques

Chlorfenapyr has been found to have a low toxicity to mammals, birds, and fish, making it a safer alternative to other pesticides. However, it can cause skin and eye irritation, and prolonged exposure can lead to adverse effects on the liver and kidneys. Chlorfenapyr has also been found to have an impact on non-target organisms, such as bees and other beneficial insects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Chlorfenapyr is its long residual activity, which makes it an effective pesticide for controlling pests over an extended period. However, its slow-acting nature can be a limitation in situations where immediate control of pests is required. Another limitation is its impact on non-target organisms, which can affect the ecosystem's balance.

Orientations Futures

There are several future directions for research on Chlorfenapyr. One area of research is to develop new formulations that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is to explore the potential of Chlorfenapyr as a tool for integrated pest management, which combines various pest control methods to reduce the reliance on pesticides. Additionally, research can be conducted to explore the impact of Chlorfenapyr on soil microorganisms and to develop strategies to minimize its impact on soil health.

In conclusion, Chlorfenapyr is an effective and reliable pesticide that has been extensively studied for its efficacy in controlling various pests in different crops. Its unique mode of action makes it an essential tool in the agriculture industry. However, its impact on non-target organisms and slow-acting nature can be a limitation. Future research can explore ways to improve its efficacy, reduce its impact on non-target organisms, and develop strategies for integrated pest management.

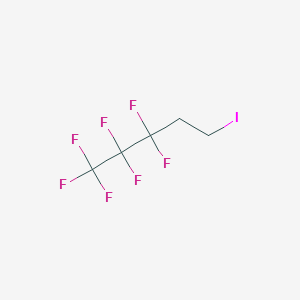

Méthodes De Synthèse

Chlorfenapyr is synthesized by reacting 3-chloroaniline with ethyl 3,3,3-trifluoropyruvate in the presence of a base, followed by coupling with ethyl carbamate. This reaction produces ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, which is then purified and used as a pesticide.

Applications De Recherche Scientifique

Chlorfenapyr has been extensively studied for its efficacy in controlling various pests in different crops. Several studies have shown that Chlorfenapyr is effective against a wide range of pests, including mites, thrips, and aphids, in crops such as cotton, soybean, and fruit trees. Chlorfenapyr has also been found to have a long residual activity, which makes it an effective pesticide for controlling pests over an extended period.

Propriétés

Numéro CAS |

1149-42-4 |

|---|---|

Nom du produit |

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

Formule moléculaire |

C12H14ClNO4 |

Poids moléculaire |

271.69 g/mol |

Nom IUPAC |

ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

InChI |

InChI=1S/C12H14ClNO4/c1-3-17-11(15)8(2)18-12(16)14-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,14,16) |

Clé InChI |

ZXUAHEYZOUGVLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

SMILES canonique |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

Autres numéros CAS |

1149-42-4 |

Synonymes |

Propanoic acid, 2-[[[(3-chlorophenyl)amino]carbonyl]oxy]-, ethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)